Methyl 2-methanesulfonylpyridine-3-carboxylate

Organic Synthesis Medicinal Chemistry Building Blocks

For projects requiring a unique 2-methylsulfonyl substituent for SAR studies or cross-coupling, this compound offers reactivity unachievable with common methyl nicotinates. The sulfonyl group activates the ring for Pd-catalyzed reactions and enables direct aminolysis to diverse amides, ensuring synthetic success where alternatives fail.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 1426958-31-7
Cat. No. B1431606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methanesulfonylpyridine-3-carboxylate
CAS1426958-31-7
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)S(=O)(=O)C
InChIInChI=1S/C8H9NO4S/c1-13-8(10)6-4-3-5-9-7(6)14(2,11)12/h3-5H,1-2H3
InChIKeyLWVPISQOAGDDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methanesulfonylpyridine-3-carboxylate (CAS 1426958-31-7) Chemical Profile and Procurement Overview


Methyl 2-methanesulfonylpyridine-3-carboxylate (CAS 1426958-31-7), also known as Methyl 2-(methylsulfonyl)nicotinate, is a pyridine-based building block with the molecular formula C8H9NO4S and a molecular weight of 215.23 . This compound is characterized by a methylsulfonyl group at the 2-position and a methyl carboxylate at the 3-position of a pyridine ring. It is primarily utilized as an intermediate in organic synthesis and medicinal chemistry research, where its unique combination of a strong electron-withdrawing sulfonyl group and a versatile ester functionality enables further chemical transformations .

Why In-Class Compounds Like Methyl Nicotinates Cannot Substitute Methyl 2-methanesulfonylpyridine-3-carboxylate in Synthetic Routes


Generic substitution of methyl 2-methanesulfonylpyridine-3-carboxylate with other methyl nicotinates is not feasible due to the unique reactivity profile conferred by the 2-methylsulfonyl group. Unlike a chloro, methylthio, or unsubstituted pyridine, the sulfonyl moiety is a powerful electron-withdrawing group that strongly influences the electron density of the pyridine ring, thereby altering its reactivity in key transformations such as nucleophilic aromatic substitution and cross-coupling reactions [1]. This specific electronic environment is critical for achieving desired regioselectivity and reaction yields in multi-step syntheses . Therefore, selecting an alternative, such as methyl 2-chloronicotinate or methyl nicotinate, would lead to different reaction outcomes, lower yields, or complete synthetic failure, necessitating the procurement of this specific compound for projects where its unique reactivity is required.

Quantitative Evidence for Differentiating Methyl 2-methanesulfonylpyridine-3-carboxylate from Closest Analogs


Comparative Purity and Physical Form Specifications for Reliable Synthesis

Commercially available Methyl 2-methanesulfonylpyridine-3-carboxylate (Target Compound) is typically supplied with a purity specification of ≥98% as a solid, as reported by multiple vendors . In contrast, the closely related acid analog, 2-(Methylsulfonyl)nicotinic acid (CAS 442124-92-7), is often supplied as a yellow to brown solid with a purity specification of ≥95% . The higher baseline purity and more consistent physical state of the ester reduces the need for additional purification steps prior to use in sensitive reactions, such as amide couplings or palladium-catalyzed cross-couplings.

Organic Synthesis Medicinal Chemistry Building Blocks

Differentiation in Reactivity: Methyl Ester vs. Carboxylic Acid for Downstream Functionalization

The target compound, Methyl 2-methanesulfonylpyridine-3-carboxylate, is a methyl ester. This functional group is a key differentiator from the corresponding carboxylic acid, 2-(Methylsulfonyl)nicotinic acid (CAS 442124-92-7). The ester is a protected form of the carboxylic acid, which is stable under many reaction conditions that would be incompatible with the free acid (e.g., certain organometallic reactions or conditions requiring an aprotic environment). Direct amide bond formation from the ester using trimethylaluminum or by direct aminolysis is a common and efficient synthetic transformation [1]. The acid, while also capable of forming amides, typically requires an activating agent (e.g., HATU, EDC) and may be prone to racemization or side reactions in more complex settings.

Amide Bond Formation Ester Hydrolysis Protecting Group Strategy

Optimal Application Scenarios for Procuring Methyl 2-methanesulfonylpyridine-3-carboxylate


Synthesis of 2-Sulfonyl Nicotinamide Libraries for Medicinal Chemistry

Given its unique 2-methylsulfonyl substituent, this compound is an ideal starting material for generating diverse libraries of 2-sulfonyl nicotinamide derivatives. The methyl ester can be directly reacted with a wide range of amines, including those sensitive to standard coupling reagents, to efficiently produce amide analogs for structure-activity relationship (SAR) studies. This is supported by the compound's classification as a building block and its demonstrated utility in generating nicotinamide derivatives through direct aminolysis [1].

Cross-Coupling Partner in Palladium-Catalyzed Reactions

The strong electron-withdrawing nature of the methylsulfonyl group at the 2-position activates the pyridine ring for palladium-catalyzed cross-coupling reactions. This compound can serve as a versatile electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine functionalities at the pyridine ring. This application is particularly relevant where the corresponding boronic acid performs poorly, a common challenge in 2-pyridine chemistry .

Precursor for 2-(Methylsulfonyl)nicotinic Acid in Academic Research

For researchers requiring 2-(Methylsulfonyl)nicotinic acid (CAS 442124-92-7) for their studies, this methyl ester is a stable and convenient precursor. It can be readily hydrolyzed under standard basic conditions (e.g., LiOH, THF/water) to yield the free carboxylic acid in high purity. This provides a controlled entry point to the acid analog, avoiding the need to purchase it separately, especially if the acid is less stable or available in lower purity .

Technical Documentation Hub

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